
tert-Butyl (4-methylnaphthalen-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-methylnaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C₁₆H₁₉NO₂ It is a derivative of carbamic acid, where the carbamate group is attached to a tert-butyl group and a 4-methylnaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-methylnaphthalen-1-yl)carbamate typically involves the reaction of 4-methylnaphthalen-1-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylnaphthalen-1-amine+tert-butyl chloroformate→tert-Butyl (4-methylnaphthalen-1-yl)carbamate+HCl
The reaction is typically performed in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-methylnaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-methylnaphthalen-1-amine and tert-butanol.
Oxidation: The naphthalene ring can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinones.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution can be facilitated using reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: 4-methylnaphthalen-1-amine and tert-butanol.
Oxidation: Naphthoquinones and other oxidized derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (4-methylnaphthalen-1-yl)carbamate serves as a protecting group for amines, allowing for selective reactions to occur on other functional groups. It can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology and Medicine
In medicinal chemistry, this compound can be used as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which tert-Butyl (4-methylnaphthalen-1-yl)carbamate exerts its effects depends on its specific application. In the context of protecting groups in organic synthesis, the carbamate group stabilizes the amine, preventing unwanted reactions. Upon deprotection, the amine is released, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (4-methylphenyl)carbamate: Similar structure but with a phenyl ring instead of a naphthalene ring.
tert-Butyl (4-ethylnaphthalen-1-yl)carbamate: Similar structure with an ethyl group instead of a methyl group on the naphthalene ring.
tert-Butyl (4-methoxynaphthalen-1-yl)carbamate: Similar structure with a methoxy group instead of a methyl group on the naphthalene ring.
Uniqueness
tert-Butyl (4-methylnaphthalen-1-yl)carbamate is unique due to the presence of the naphthalene ring, which can participate in π-π interactions and other non-covalent interactions
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl N-(4-methylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-11-9-10-14(13-8-6-5-7-12(11)13)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) |
Clé InChI |
GPHFUSYFLKMXCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


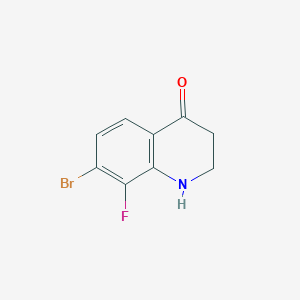
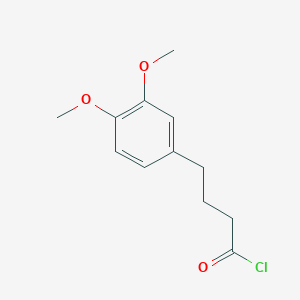
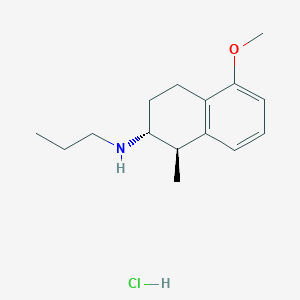
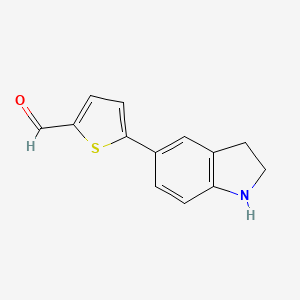
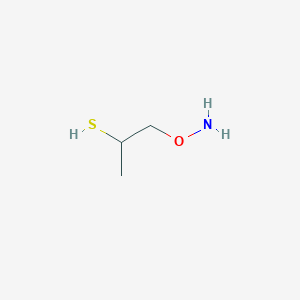

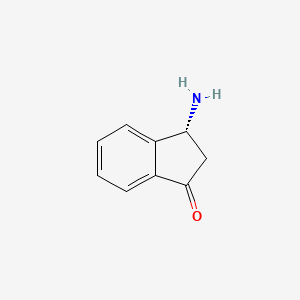
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
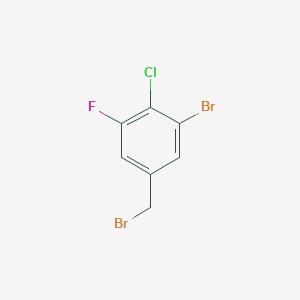
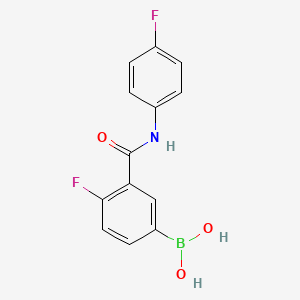
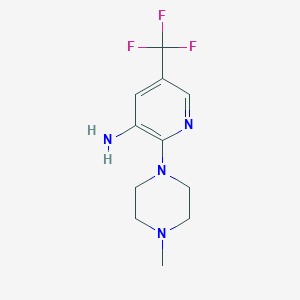
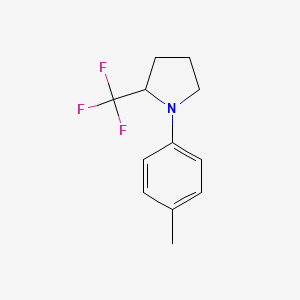

![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
